2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol
Description
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylamino]-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(13-4-2-1-3-5-13)11-16-10-12-6-8-14(9-7-12)17(19)20/h1-9,15-16,18H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYGDAVTBSSMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol typically involves the reaction of 4-nitrobenzyl chloride with 2-amino-1-phenylethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Chromium trioxide, potassium permanganate.
Substitution: Halides, alkoxides.
Major Products Formed
Reduction: 2-{[(4-Aminophenyl)methyl]amino}-1-phenylethan-1-ol.
Oxidation: 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Medicine: As a precursor in the development of drugs for treating various diseases, including diabetes and cancer.
Industry: In the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The nitrophenyl group can undergo reduction to form an aminophenyl group, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share the phenylethanolamine backbone but differ in substituents, leading to variations in physicochemical properties and applications.
Table 1: Comparative Analysis of Phenylethanolamine Derivatives
Key Comparative Findings
In contrast, the amino group in C₁₆H₂₀N₂O () offers electron-donating properties, suitable for coupling reactions .
Lipophilicity and Solubility: The diphenyl derivative (C₂₁H₁₉Cl₂NO) exhibits higher lipophilicity (clogP ~5.2 estimated) compared to the target compound (clogP ~2.1), impacting membrane permeability . Hydrochloride salts (e.g., C₁₆H₁₈N₂O₃·HCl) improve aqueous solubility for in vitro assays .
Bioactivity Potential: Fluorinated analogs (e.g., C₂₁H₁₈F₂N₂O) demonstrate improved metabolic stability due to fluorine’s electronegativity, making them candidates for lead optimization in drug development .
Biological Activity
2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, commonly referred to as (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride, is a compound that has garnered interest in various fields due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and synthesizing findings from diverse sources.
The compound's chemical structure contributes significantly to its biological activity. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₃·HCl |
| Molecular Weight | 322.787 g/mol |
| CAS Number | 521284-21-9 |
| IUPAC Name | (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol; hydrochloride |
| Purity | >95% (HPLC) |
The biological activity of (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride is primarily attributed to the nitro group in its structure, which can engage in redox reactions. These reactions generate reactive oxygen species (ROS), potentially leading to cellular damage or modulation of signaling pathways. The compound also interacts with various enzymes and receptors, influencing their activity and resulting in diverse biological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for different pathogens have been evaluated, showing promising results that suggest potential therapeutic applications in treating infections.
Anticancer Properties
The anticancer potential of (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride has been a focal point of research. Preliminary studies indicate that the compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Case Study: Cancer Cell Line Testing
A significant study involved testing the compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 µM after 48 hours of exposure. These findings suggest that the compound possesses promising anticancer activity, warranting further investigation into its mechanisms and potential clinical applications.
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Induces apoptosis in MCF-7 cancer cells |
| Mechanism | ROS generation; interaction with enzymes/receptors |
Q & A
Q. What are the recommended synthetic routes for 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves reductive amination between 4-nitrobenzylamine and 1-phenylethanol derivatives. For example, catalytic hydrogenation (e.g., Pd/C or Raney Ni) under controlled pressure (1–3 atm H₂) in anhydrous ethanol can yield the target compound . Alternatively, nucleophilic substitution of a halogenated phenylethanol intermediate with 4-nitrobenzylamine in the presence of a base (e.g., K₂CO₃) has been reported . Optimization should focus on solvent polarity (e.g., DMF vs. ethanol), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:electrophile) to minimize byproducts like over-alkylated species.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹H NMR : The secondary alcohol proton (δ 4.8–5.2 ppm, broad singlet) and aromatic protons from the 4-nitrophenyl group (δ 7.5–8.3 ppm, doublets) are diagnostic. The methylene group adjacent to the amine (N–CH₂–) appears as a triplet near δ 3.2–3.5 ppm .
- IR Spectroscopy : Stretching vibrations for –OH (3200–3500 cm⁻¹), nitro groups (1520–1350 cm⁻¹), and C–N bonds (1250–1020 cm⁻¹) confirm structural motifs .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI+ mass spectrometry ([M+H⁺] = 287.1 m/z) verify purity and molecular weight .
Q. How can the solubility and stability of this compound be evaluated for in vitro pharmacological assays?
- Methodological Answer : Solubility is typically assessed in DMSO (stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy. Stability studies involve incubating the compound at 37°C under varying pH (3–9) and monitoring degradation via HPLC. For example, nitro group reduction under acidic conditions may require inert atmospheres (N₂) to prevent decomposition .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in receptor binding assays (e.g., adrenergic vs. dopaminergic activity) often arise from stereochemical variations. Chiral chromatography (e.g., Chiralpak AD-H column) separates enantiomers, enabling isolated testing. For example, the (R)-enantiomer of a related compound showed 10-fold higher β₃-adrenergic receptor affinity than the (S)-form in Mirabegron intermediate studies . Dose-response curves (EC₅₀ values) and molecular docking simulations (e.g., AutoDock Vina) further clarify structure-activity relationships .
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts improve enantiomeric excess (ee)?
- Methodological Answer : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic catalysis (e.g., ketoreductases) provides high ee (>90%). For instance, photoredox/enzymatic cascades have enabled redox-neutral synthesis of chiral 1,2-amino alcohols with >95% ee by leveraging NADPH cofactor recycling . Reaction monitoring via polarimetry or chiral HPLC (e.g., Daicel CHIRALCEL OD-H) ensures enantiopurity.
Q. What computational methods are used to predict the compound’s pharmacokinetic properties, and how do they align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox stability. Molecular dynamics simulations (e.g., GROMACS) model blood-brain barrier permeability, while QSAR models correlate logP values (e.g., calculated via ChemAxon) with observed bioavailability. Discrepancies between predicted and experimental logD (octanol-water) values may arise from nitro group solvation effects, requiring experimental validation .
Q. How are impurities profiled and controlled during large-scale synthesis, and what regulatory guidelines apply?
- Methodological Answer : Impurity identification follows ICH Q3A/B guidelines. LC-MS/MS detects trace byproducts (e.g., de-nitrated or oxidized derivatives), while preparative TLC isolates them for structural elucidation. For example, a related compound’s monobenzyl analogue was identified as a process-related impurity (<0.1%) using high-resolution mass spectrometry (HRMS) and ²D NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
